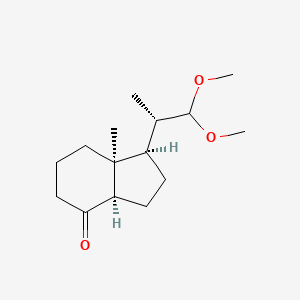
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is a synthetic phospholipid commonly used in scientific research. It is a component of lung surfactants and has applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is synthesized through a series of esterification and phosphorylation reactions. The process typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid. The final product is then converted to its sodium salt form .
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt involves large-scale esterification and phosphorylation reactions under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and medical applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups. These products have different properties and applications in research and industry .
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and lipidomics research.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Mecanismo De Acción
The compound exerts its effects by reducing interfacial tension at the air/water interfaces in the alveoli. This prevents the alveolar membranes from collapsing, thereby aiding in respiratory function. The molecular targets include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
- Palmitoyloleoyl-phosphatidylglycerol
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is unique due to its specific fatty acid composition and its ability to form stable lipid bilayers. This makes it particularly useful in lung surfactant formulations and membrane studies .
Propiedades
Fórmula molecular |
C15H26O3 |
|---|---|
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
(1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1 |
Clave InChI |
FXUVMZRJUQLXGF-OXIQGZBJSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC |
SMILES canónico |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


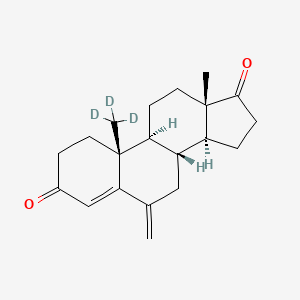
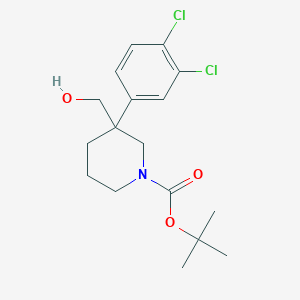
![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
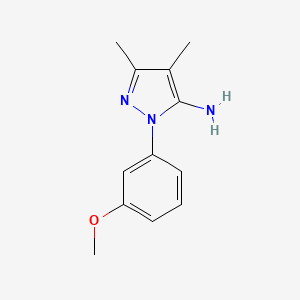
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
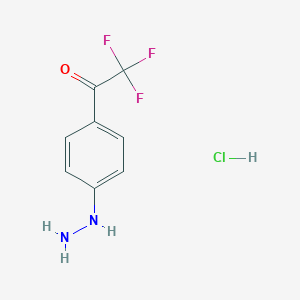
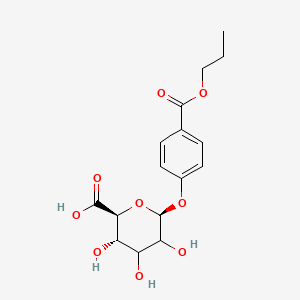
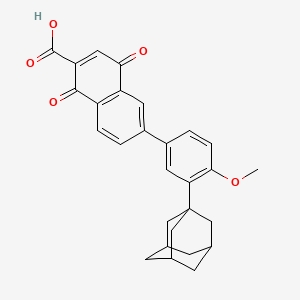
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
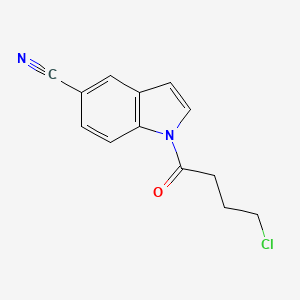
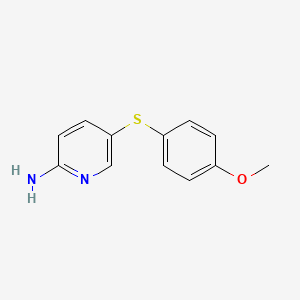
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

